1a,6a-Diphenyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one
Description
Properties
IUPAC Name |
1a,6a-diphenylindeno[1,2-b]oxiren-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O2/c22-19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)21(19,23-20)16-11-5-2-6-12-16/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQKVWKWTYITQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C23C4=CC=CC=C4C(=O)C2(O3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385130 | |
| Record name | 1a,6a-Diphenyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
797-98-8 | |
| Record name | 1a,6a-Diphenyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1A,6A-DIPHENYL-1A,6A-DIHYDRO-1-OXA-CYCLOPROPA(A)INDEN-6-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1a,6a-Diphenyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1a,6a-Diphenyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1a,6a-Diphenyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and the behavior of complex organic molecules.
Biology: Researchers investigate its potential biological activities, including its interactions with biological macromolecules.
Medicine: The compound is explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 1a,6a-Diphenyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. For example, its potential anticancer activity may be attributed to its ability to interfere with cell division or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1a,6a-Diphenyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one with key analogs, highlighting structural variations and properties:
Key Observations:
Structural Complexity : The target compound’s diphenyl groups introduce significant steric bulk compared to simpler analogs like indene oxide, likely reducing solubility but enhancing thermal stability .
Biological Activity
Chemical Identity
- IUPAC Name : 1a,6a-Diphenyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one
- Molecular Formula : C21H14O2
- Molecular Weight : 298.3347 g/mol
- CAS Registry Number : 797-98-8
- InChIKey : BSQKVWKWTYITQY-UHFFFAOYSA-N
This compound is a member of the oxirane family and has garnered attention due to its potential biological activities.
Anticancer Properties
Research has indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, studies on structurally related compounds reveal their ability to induce apoptosis in various cancer cell lines.
Case Study: Apoptosis Induction
A study highlighted the synthesis of 5,6-diaryl-1,2,4-triazines hybrids that demonstrated potent antiproliferative activity against cancer cell lines such as MGC-803 and PC-3. The mechanism involved in this activity included:
- Cell cycle arrest at the G2/M phase.
- Induction of morphological changes indicative of apoptosis.
- Alteration in mitochondrial membrane potential leading to apoptosis-related protein activation .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) is crucial for understanding how modifications to the chemical structure influence biological activity. Research into similar compounds has shown that specific functional groups can enhance or diminish anticancer efficacy.
| Compound Variant | Activity Level | Mechanism |
|---|---|---|
| 5-Fu | Standard | Antimetabolite |
| 11E | Higher | Apoptosis induction through mitochondrial pathways |
The mechanisms by which compounds like this compound exert their biological effects include:
- Cell Cycle Arrest : Compounds can halt the progression of cancer cells through the cell cycle.
- Induction of Apoptosis : Activation of caspases and other apoptotic pathways leads to programmed cell death.
Additional Biological Activities
Beyond anticancer properties, there is emerging evidence suggesting that similar compounds may have other biological activities:
- Antimicrobial Effects : Some derivatives have shown promise against bacterial strains.
Q & A
Q. What are the recommended methods for synthesizing 1a,6a-Diphenyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one?
Synthesis typically involves epoxidation of indene derivatives or cycloaddition reactions. For example, acidic ionic liquids like [H-NP]HSO₄ have been used in one-pot syntheses of structurally related indeno-oxiren derivatives, offering advantages such as recyclability, high yields, and reduced reaction times . Key steps include:
- Epoxidation : Using peroxides or catalytic oxidation.
- Cyclization : Employing Lewis acids (e.g., BF₃) to stabilize intermediates.
- Purification : Column chromatography or recrystallization to isolate the product.
Q. How can the crystal structure of this compound be determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement :
Data Collection : Collect high-resolution data (e.g., Mo Kα radiation).
Structure Solution : Employ direct methods (SHELXS) or charge flipping.
Refinement : Apply anisotropic displacement parameters and validate using R-factors.
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
- IR : Identify epoxy (C-O-C) stretching (~1250 cm⁻¹) and ketone (C=O) bands (~1700 cm⁻¹).
- MS : High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
Advanced Research Questions
Q. How can computational modeling resolve stereochemical ambiguities in this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can predict:
- Electronic Structure : Frontier molecular orbitals (HOMO/LUMO) for reactivity analysis.
- Stereochemistry : Compare calculated vs. experimental NMR/optical rotation data .
- Crystal Packing : Use Mercury or CrystalExplorer to model intermolecular interactions.
Q. What strategies address contradictions in crystallographic data during refinement?
Common issues include:
Q. How can the compound’s reactivity be studied for applications in materials science?
- Kinetic Studies : Monitor epoxide ring-opening reactions (e.g., nucleophilic attack) via in-situ IR or HPLC.
- Thermal Analysis : TGA/DSC to assess stability and phase transitions.
- Catalytic Screening : Test in Diels-Alder or [2+2] cycloadditions using Lewis acids (e.g., TiCl₄) .
Theoretical and Experimental Integration
Q. How can researchers link experimental findings to theoretical frameworks?
- Mechanistic Insights : Use DFT to model reaction pathways (e.g., transition states).
- Data Interpretation : Correlate crystallographic data (e.g., bond angles) with computational predictions .
- Hypothesis Testing : Validate synthetic routes using retrosynthetic analysis (e.g., Corey’s method).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
